molecular formula C22H43NO4 B12804390 N-Octadecyl-L-aspartic acid CAS No. 70021-38-4

N-Octadecyl-L-aspartic acid

Cat. No.: B12804390
CAS No.: 70021-38-4
M. Wt: 385.6 g/mol
InChI Key: WAFABZJWXBXYNL-FQEVSTJZSA-N
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Description

N-Octadecyl-L-aspartic acid is a derivative of L-aspartic acid, where the amino group is substituted with an octadecyl group. This compound has a molecular formula of C22H43NO4 and a molecular weight of 385.58 g/mol

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Octadecyl-L-aspartic acid can be synthesized through various methods. One common approach involves the reaction of L-aspartic acid with octadecylamine under specific conditions. The reaction typically requires a solvent such as dimethylformamide (DMF) and a coupling agent like dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond . The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process .

Chemical Reactions Analysis

Types of Reactions

N-Octadecyl-L-aspartic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Mechanism of Action

The mechanism of action of N-Octadecyl-L-aspartic acid involves its interaction with cell membranes and proteins. The octadecyl group allows the compound to integrate into lipid bilayers, affecting membrane fluidity and permeability. This interaction can influence various cellular processes, including signal transduction and membrane transport .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Octadecyl-L-aspartic acid is unique due to its specific combination of an octadecyl group with an aspartic acid backbone. This structure imparts distinct properties, such as enhanced membrane interaction and potential biological activity, making it valuable for various applications .

Properties

CAS No.

70021-38-4

Molecular Formula

C22H43NO4

Molecular Weight

385.6 g/mol

IUPAC Name

(2S)-2-(octadecylamino)butanedioic acid

InChI

InChI=1S/C22H43NO4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-23-20(22(26)27)19-21(24)25/h20,23H,2-19H2,1H3,(H,24,25)(H,26,27)/t20-/m0/s1

InChI Key

WAFABZJWXBXYNL-FQEVSTJZSA-N

Isomeric SMILES

CCCCCCCCCCCCCCCCCCN[C@@H](CC(=O)O)C(=O)O

Canonical SMILES

CCCCCCCCCCCCCCCCCCNC(CC(=O)O)C(=O)O

Origin of Product

United States

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